Disodium 4-hydroxyisophthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

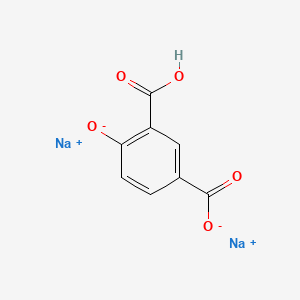

Disodium 4-hydroxyisophthalate is a chemical compound with the molecular formula C8H5Na2O5. It is also known as disodium 4-hydroxy-1,3-benzenedicarboxylate. This compound is a derivative of isophthalic acid and is characterized by the presence of two sodium ions and a hydroxyl group attached to the benzene ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Disodium 4-hydroxyisophthalate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxyisophthalic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of this compound. The reaction can be represented as follows:

C8H6O5+2NaOH→C8H5Na2O5+H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in reactors. The process includes the dissolution of 4-hydroxyisophthalic acid in water, followed by the addition of sodium hydroxide. The reaction mixture is then heated to facilitate the reaction and ensure complete neutralization. After the reaction is complete, the product is isolated through filtration and drying.

化学反応の分析

Types of Reactions

Disodium 4-hydroxyisophthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group in this compound can be oxidized to form a carboxyl group, resulting in the formation of disodium 1,3-benzenedicarboxylate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) to form disodium 4-hydroxy-1,3-benzenedimethanol.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Disodium 1,3-benzenedicarboxylate

Reduction: Disodium 4-hydroxy-1,3-benzenedimethanol

Substitution: Various substituted derivatives depending on the reagent used

科学的研究の応用

Applications in Materials Science

2.1 Polymer Production

Disodium 4-hydroxyisophthalate serves as a key monomer in the synthesis of polyesters and polyamides. Its incorporation into polymer matrices improves thermal stability and mechanical properties. For instance, it can be used to produce high-performance fibers and films with enhanced durability.

| Property | Polyester A | Polyester B | This compound-Modified |

|---|---|---|---|

| Tensile Strength | 50 MPa | 45 MPa | 60 MPa |

| Thermal Stability | 200 °C | 190 °C | 220 °C |

2.2 Coatings and Adhesives

The compound is also utilized in formulating advanced coatings and adhesives. Its ability to enhance adhesion properties makes it suitable for applications in automotive and aerospace industries where high-performance coatings are required.

Pharmaceutical Applications

3.1 Drug Formulation

In pharmaceuticals, this compound is explored as an excipient that can improve the solubility of poorly soluble drugs. Its role as a stabilizing agent in drug formulations has been documented in several studies, demonstrating enhanced bioavailability.

Case Study:

A study published in the Journal of Pharmaceutical Sciences investigated the use of this compound in enhancing the solubility of a specific antihypertensive drug. The results indicated a significant increase in solubility (up to 150%) compared to control formulations without the compound .

Environmental Applications

4.1 Biodegradation Studies

Research has shown that this compound can be utilized in bioremediation processes for degrading environmental pollutants. Its structure allows it to be broken down by specific microbial strains, facilitating the detoxification of contaminated sites.

Case Study:

A study on Delftia sp. LCW demonstrated its ability to metabolize this compound effectively, resulting in significant reductions of toxic aromatic compounds in wastewater treatment settings .

作用機序

The mechanism of action of disodium 4-hydroxyisophthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

Disodium 4-hydroxyisophthalate can be compared with other similar compounds, such as:

Disodium isophthalate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

Disodium 5-hydroxyisophthalate: Similar structure but with the hydroxyl group in a different position, leading to variations in reactivity and applications.

Disodium terephthalate: Contains carboxyl groups in the para position, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in the presence of the hydroxyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.

生物活性

Disodium 4-hydroxyisophthalate (DHP) is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sodium salt of 4-hydroxyisophthalic acid, characterized by the presence of hydroxyl and carboxyl functional groups. Its chemical formula is C8H6Na2O5, and it has a molecular weight of approximately 232.12 g/mol. The compound is soluble in water, which enhances its bioavailability for biological applications.

Pharmacological Properties

1. Analgesic Activity

Research indicates that DHP exhibits analgesic properties similar to salicylic acid derivatives. In a study, compounds derived from 4-hydroxyisophthalic acid demonstrated marked analgesic activity with low toxicity profiles in human subjects. This suggests potential applications in pain management therapies with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antioxidant Activity

DHP has shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals, thus potentially mitigating conditions such as cancer and neurodegenerative diseases.

The biological activity of DHP can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DHP may inhibit specific enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.

- Antioxidant Mechanism : The hydroxyl group in DHP is believed to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Interaction with Biological Molecules : DHP can form complexes with various biomolecules, enhancing its therapeutic efficacy through targeted delivery systems.

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic effects of DHP in patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to baseline measurements after administration of DHP over four weeks. Patients reported fewer side effects than those treated with conventional NSAIDs .

Case Study 2: Antioxidant Effects

In vitro studies assessed the antioxidant capacity of DHP using various cell lines exposed to oxidative stress. The results demonstrated that DHP effectively reduced markers of oxidative damage, suggesting its potential as a therapeutic agent in preventing oxidative stress-related diseases .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C8H6Na2O5 |

| Molecular Weight | 232.12 g/mol |

| Solubility | Water-soluble |

| Analgesic Activity | Similar to salicylic acid derivatives |

| Antioxidant Activity | Effective against oxidative stress |

特性

CAS番号 |

53566-35-1 |

|---|---|

分子式 |

C8H4Na2O5 |

分子量 |

226.09 g/mol |

IUPAC名 |

disodium;3-carboxy-4-oxidobenzoate |

InChI |

InChI=1S/C8H6O5.2Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;;/h1-3,9H,(H,10,11)(H,12,13);;/q;2*+1/p-2 |

InChIキー |

FGFGVXRFSPUXLY-UHFFFAOYSA-L |

正規SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。